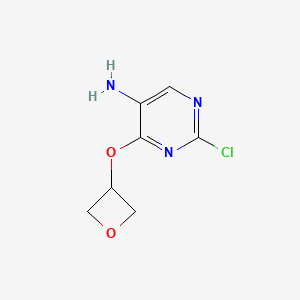

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine

Description

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine is a pyrimidine derivative characterized by a chlorine substituent at position 2, an oxetan-3-yloxy group at position 4, and an amine group at position 3. This compound belongs to a class of heterocyclic molecules widely investigated for their utility in medicinal chemistry, particularly as intermediates in the synthesis of receptor-targeting agents. Pyrimidine derivatives are renowned for their versatility in nucleophilic substitution reactions due to electron-deficient aromatic rings, enabling functionalization at positions 2 and 4 .

The oxetan-3-yloxy moiety enhances the compound's metabolic stability and solubility, traits critical for drug candidates. The chlorine atom at position 2 serves as a leaving group, facilitating further derivatization via nucleophilic displacement reactions, as demonstrated in the synthesis of 5-HT7 receptor antagonists .

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine |

InChI |

InChI=1S/C7H8ClN3O2/c8-7-10-1-5(9)6(11-7)13-4-2-12-3-4/h1,4H,2-3,9H2 |

InChI Key |

LYBGKIRHEIWWFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=NC(=NC=C2N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the reaction of 2-chloro-4-hydroxypyrimidine with oxetane derivatives under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine exhibit antiviral properties. For instance, pyrimidine derivatives have been studied for their effectiveness against viral infections, including those caused by RNA viruses. The incorporation of the oxetane moiety may enhance the pharmacological profile of these compounds by improving bioavailability and selectivity against viral enzymes .

Anticancer Properties

There is growing interest in the anticancer potential of pyrimidine derivatives. Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of this compound may allow it to interact with molecular targets in cancer cells, leading to apoptosis or cell cycle arrest .

Agricultural Applications

Herbicide Development

The compound's structural features make it a candidate for developing new herbicides. Pyrimidine derivatives are known for their herbicidal activity, and modifications such as the introduction of oxetane rings can enhance their efficacy and selectivity against specific weed species. Patents have been filed for various pyrimidine-based herbicides, indicating a strong interest in their application in crop protection .

Synthesis and Chemical Properties

Synthetic Routes

Recent studies have reported efficient synthetic routes for preparing derivatives of this compound. These methods often involve multi-step reactions that include the formation of the oxetane ring followed by chlorination and amination processes. The optimization of these synthetic pathways is crucial for scaling up production for research and commercial purposes .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyrimidine derivatives share the 2-chloro-5-amine scaffold but differ in substituents at position 3. These variations significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis based on the provided evidence:

Table 1: Comparative Analysis of 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine and Analogous Compounds

*Note: Molecular formula and weight for this compound are estimated based on structural analogs.

Key Differences and Implications

Substituent Effects on Reactivity: The oxetan-3-yloxy group improves solubility and metabolic stability compared to alkyl groups (e.g., methyl in ). Chlorine at position 2 enables nucleophilic substitution, a common strategy for generating derivatives with tailored biological activity .

Biological Activity: Analogs like 2-(2-furanyl)-7-phenyltriazolopyrimidin-5-amine () exhibit potent adenosine A2A receptor antagonism, suggesting that the oxetan-3-yloxy variant could be optimized for similar targets. Methoxy and methyl substituents () are associated with applications in fine chemical synthesis, highlighting the role of steric and electronic effects in directing reactivity.

Synthetic Utility :

- The oxetan-3-yloxy group’s strained ring may increase synthetic complexity compared to simpler alkoxy groups (e.g., methoxy in ). However, this moiety is advantageous in drug design for its balance of polarity and stability .

Biological Activity

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structural characteristics, including a chlorine atom at the 4-position and an oxetane ring at the 6-position, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that can interact with nucleic acids and proteins.

- Oxetane Ring : A four-membered cyclic ether that can undergo ring-opening reactions, potentially forming reactive intermediates.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies have shown that related compounds can effectively reduce the production of prostaglandins, key mediators of inflammation .

Anticancer Activity

The compound has demonstrated potential anticancer activity against various cancer cell lines. For instance, structural analogs have been tested for their effects on A549 lung adenocarcinoma cells, revealing promising cytotoxic effects. The mechanism appears to involve disruption of cellular pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This activity could be attributed to its ability to interfere with bacterial metabolic processes or cell wall synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound can modulate inflammatory responses.

- Nucleic Acid Interaction : The pyrimidine moiety can engage in hydrogen bonding with nucleic acids, potentially disrupting their function.

- Reactive Intermediate Formation : The oxetane ring's propensity for ring-opening reactions may lead to the formation of reactive species that can modify biological macromolecules.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-methoxypyrimidin-5-amine | Methoxy group instead of oxetane | Anti-inflammatory potential |

| 6-Amino-5-halo-pyrimidines | Varying halogen substitutions | Anticancer activity |

| Pyrimidine derivatives with oxetane rings | Similar oxetane moiety | Diverse biological activities |

This table illustrates how slight modifications in structure can significantly influence biological activity.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A recent study evaluated several pyrimidine derivatives, including this compound, for their COX inhibitory effects. Results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Efficacy Assessment : In vitro testing against A549 cells revealed that compounds similar to this compound displayed significant cytotoxicity, with some derivatives reducing cell viability by over 30% at concentrations as low as 100 µM .

- Antimicrobial Screening : The compound was screened against multidrug-resistant Staphylococcus aureus, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.